
Furaneol vs. Sotolon: Aroma Impact in Wine at a
Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Furaneol

CAS No.: 3658-77-3

Cat. No.: S583664

Get Quote

Feature Furaneol Sotolon

Aroma Descriptors Burnt sugar, caramel, cooked
strawberry [1] [2]

Curry, maple syrup, walnut, spicy [3]
[4]

Olfactory Threshold in
Wine

~5 μg/L [1] [2] ~8 μg/L in dry white wine; ~19 μg/L in
Port wine [4]

| Typical Concentration Ranges | 10-60 μg/L in dry white/rosé; up to 150 μg/L in Merlot [2] |

Fortified/Oxidized Wines: Up to 810 μg/L [4] Dry White Wines (Premox): Usually below 140 μg/L [4] | |

Aroma Impact (OAV > 1) | Considered an impact odorant in red wines [3] | Key compound in oxidized-

style wines and premature oxidation [3] [2] | | Chemical Classification | 3(2H)-furanone [5] | 2(5H)-

furanone [5] | | Role & Context | Positive impact on fruity and caramel notes in some wines [1]; can be

disagreeable at high concentrations [1] | Desirable in styles like Sherry, Vin Jaune [3] [4]; considered an off-

flavor in prematurely oxidized dry white wines [3] [4] |

Experimental Protocols for Quantification

Reliable quantification of these compounds is crucial for research. Here are summaries of established

methodologies.
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Solid-Phase Extraction (SPE) with GC-MS Analysis

This is a widely used and robust approach for determining these polar compounds in wine [1] [3].

Sample Preparation: Wine samples are passed through SPE cartridges packed with polymeric

sorbents like LiChrolut EN [1] or PEP [2]. Salting out with ammonium sulfate can improve extraction
efficiency [3].

Clean-Up & Elution: The cartridges are washed (e.g., with pentane:DCM or a NaHCO₃ solution) to
remove interferents [3]. Target analytes are eluted with an organic solvent like dichloromethane or a

DCM:MeOH mixture [1] [3].
Analysis: Extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). To overcome

the high polarity of the analytes, a programmed temperature vaporization (PTV) injector and a large
volume injection are often used [3]. Detection can be performed in Single Ion Monitoring (SIM) mode

for higher sensitivity [3].

Liquid-Liquid Extraction (LLE) with LC-MS/MS Analysis

This method offers a simpler, faster alternative, particularly suitable for sotolon [4].

Extraction: A wine sample is mixed with an extractant solvent like ethyl acetate in a single-step
miniaturized liquid-liquid extraction [4].

Analysis: The extract is directly analyzed by Reversed-Phase Liquid Chromatography coupled with
tandem Mass Spectrometry (RP-LC-MS/MS). This avoids the derivatization or special injection

techniques needed for GC and provides high sensitivity and selectivity [4].

In-Solution Derivatization GC-MS Analysis

This method chemically modifies the compounds to make them more amenable to GC analysis [6].

Derivatization: Wine samples are derivatized using a silylating agent like N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 5% TMCS [6].
Reaction Conditions: Typical optimal conditions involve a reaction temperature of 50°C for 30

minutes [6].
Analysis: The derivatized samples are analyzed by GC-MS, which improves the reliability of the

analysis for these challenging compounds [6].
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Formation Pathways of Sotolon

Understanding the chemical origins of these compounds is key. Research has elucidated several pathways for

sotolon formation in wines.
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The diagram above illustrates that sotolon formation is primarily driven by chemical reactions associated

with wine oxidation and aging [7] [4]. Key factors influencing its formation include:

Oxidation: The oxidative degradation of ascorbic acid (an additive) or amino acids like threonine is a
major route [7].

Key Intermediate: These pathways often produce α-ketobutyric acid, which reacts with the
ubiquitous acetaldehyde in wine to form sotolon via aldol condensation [7] [4].

Sugar Content: In sweet fortified wines, the thermal degradation of fructose in an acidic medium is
also a significant source [4].
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Key Insights for Researchers

Synergistic Effects: These compounds rarely act in isolation. Furaneol and homofuraneol are
known to have a strong synergistic effect, enhancing caramel notes [2]. Lactones and furanones can

also work together to create specific aroma profiles like "raisin" [2].
Analytical Challenges: Their high polarity and low concentrations make accurate quantification

difficult. The choice of internal standards (e.g., ethyl maltol for enolones) is critical to correct for matrix
effects and ensure analytical accuracy [3].

Context is Everything: The desirability of Sotolon is entirely context-dependent. It is a hallmark of
certain fortified wine styles but a fault indicating "premox" in dry white wines [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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